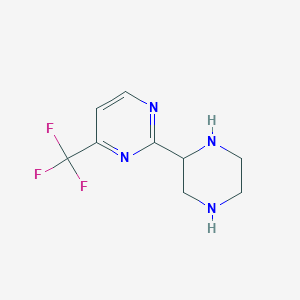![molecular formula C12H16O2 B13913022 3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
3-[(1S)-1-benzyloxyethyl]oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1S)-1-benzyloxyethyl]oxetane is an organic compound with the molecular formula C₁₂H₁₆O₂. It features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxyethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-benzyloxyethyl]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin. For example, the reaction of an epoxide with a base can lead to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of an alkene with a carbonyl compound under photochemical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1S)-1-benzyloxyethyl]oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-[(1S)-1-benzyloxyethyl]oxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxetane rings.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(1S)-1-benzyloxyethyl]oxetane involves its interaction with molecular targets through its oxetane ring and benzyloxyethyl group. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetane: The parent compound with a simple four-membered ring.
3-methyl-3-oxetanol: A derivative with a hydroxyl group.
3,3-dimethyloxetane: A derivative with two methyl groups on the oxetane ring.
Uniqueness
3-[(1S)-1-benzyloxyethyl]oxetane is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-[(1S)-1-phenylmethoxyethyl]oxetane |
InChI |
InChI=1S/C12H16O2/c1-10(12-8-13-9-12)14-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
JQBTXGLJCHTVDG-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1COC1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C1COC1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



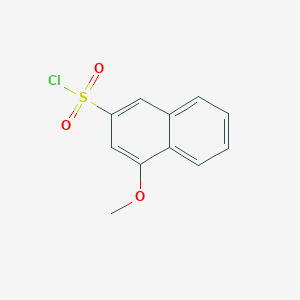

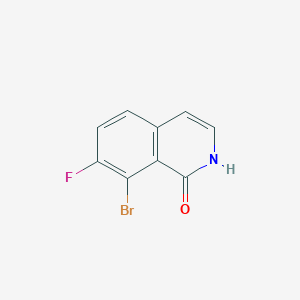
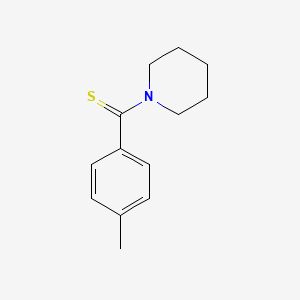
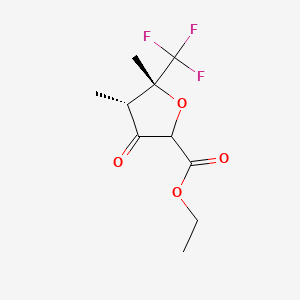

![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
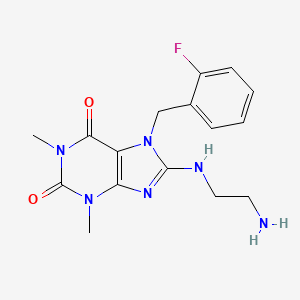
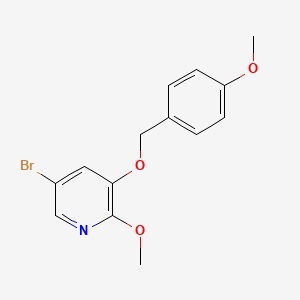

![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
![N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13913005.png)
